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Compound of Interest

Compound Name: 1,6-Dihydrocarvone

Cat. No.: B1202640

Introduction: The Need for Thermochemical Data

Thermochemical properties, such as enthalpy of formation, heat capacity, and enthalpies of
phase transitions, are fundamental to chemical process design and analysis. For a compound
like 1,6-dihydrocarvone, this data is essential for:

» Reaction Engineering: Calculating reaction enthalpies (AHrxn) to manage thermal loads in
reactors, preventing thermal runaways, and optimizing energy efficiency.

 Purification and Process Design: Designing distillation and crystallization processes, which
are governed by vaporization and fusion enthalpies.

o Safety Analysis (HAZOP): Assessing the energetic potential of the molecule and its reactions
to ensure safe handling and storage.

o Computational Modeling: Providing accurate parameters for molecular modeling and
simulation, which can accelerate the discovery and development of new synthetic routes and
applications.

This guide is structured to provide researchers and drug development professionals with both
the available estimated data and the detailed methodologies to generate high-fidelity
experimental and computational data where none currently exists.

Predicted Thermochemical Properties
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In the absence of comprehensive experimental data, computational estimation methods
provide valuable first-order approximations. The Joback and Crippen methods, based on group
contributions, are frequently used for this purpose. The table below summarizes the estimated
thermochemical properties for (E)-dihydrocarvone. It is critical to recognize that these are
calculated values and should be used with caution until validated by experimental

measurement.
. Estimated
Property Symbol (Unit) Method Source
Value
Standard
Enthalpy of AfH°gas (kJ/mol)  -237.81 Joback Method
Formation (Gas)
Standard Gibbs
Free Energy of AFG® (kJd/mol) 6.76 Joback Method
Formation
Enthalpy of
Vaporization (at AvapH?° (kJ/mol) 41.63 Joback Method
boiling point)
Enthalpy of
) AfusH® (kJ/mol) 11.48 Joback Method
Fusion
Octanol/Water _
- Crippen's
Partition logPoct/wat 2.568
o Method

Coefficient
Normal Boiling )

] Thoil (K) 481.29 Joback Method
Point
Critical Pressure Pc (kPa) 2701.41 Joback Method

Experimental Determination of Thermochemical
Properties

Generating empirical data is the gold standard for thermochemical characterization. The
following section details the authoritative experimental protocols for determining the key
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properties of 1,6-dihydrocarvone.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (AH°c) is a cornerstone property from which the standard
enthalpy of formation (AH°f) is derived. Constant-volume bomb calorimetry is the definitive
technique for this measurement.

Causality of Experimental Choices: The "bomb" is a robust, constant-volume vessel, ensuring
that the heat evolved corresponds directly to the change in internal energy (AE). The system is
submerged in a precisely known mass of water, and the entire assembly's heat capacity is
calibrated with a standard substance like benzoic acid to ensure traceability and accuracy.

Experimental Protocol:

o Calorimeter Calibration: A pellet of certified benzoic acid (mass ~1g) is combusted in the
bomb calorimeter. The temperature rise (AT) is recorded, and the heat capacity of the
calorimeter (Ccal) is calculated using the known energy of combustion of benzoic acid. This
step is crucial for establishing a self-validating system.

o Sample Preparation: A sample of high-purity 1,6-dihydrocarvone (mass ~0.8-1.29) is placed
in a crucible within the bomb. A fuse wire is positioned to contact the sample.

o Assembly and Combustion: The bomb is sealed, purged, and pressurized with an excess of
pure oxygen (~30 atm). The bomb is then placed in the calorimeter, which is filled with a
known mass of water. The initial temperature is recorded before the sample is ignited
electronically.

o Data Acquisition: The temperature of the water is monitored until a maximum is reached and
the system begins to cool. The net temperature change (AT) is determined after correcting
for heat exchange with the surroundings.

o Calculation: The heat released by the reaction (qrxn) is calculated using the formula: grxn = -
(Ccal * AT) The molar enthalpy of combustion is then determined from grxn and the moles of
the sample.
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Derivation of Enthalpy of Formation: The standard enthalpy of formation (AH°f) is calculated
from the experimentally determined AH°c using Hess's Law for the combustion reaction:

C10H160(l) + 14 O2(g) — 10 CO2(g) + 8 H20(l)
AH°c = [10 * AH°f(COz2, g) + 8 * AH°f(H20, )] - [AH°f(C10H160, I) + 14 * AH°f(O2, g)]

The standard enthalpies of formation for CO2(g), H20(l), and Oz(g) are well-established,
allowing for the direct calculation of AH°f for 1,6-dihydrocarvone.

Phase Change Properties via Differential Scanning
Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring
properties such as the enthalpy of fusion (melting) and heat capacity. It measures the
difference in heat flow required to increase the temperature of a sample and a reference as a
function of temperature.

Experimental Protocol:

 Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using
certified standards like indium and tin. This ensures the accuracy of the measured transition
temperatures and energies.

o Sample Preparation: A small, precisely weighed sample of 1,6-dihydrocarvone (5-15 mg) is
hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

e Thermal Program: The sample is subjected to a controlled heat/cool/heat cycle under an
inert nitrogen atmosphere to erase its thermal history. Data is collected during the final
heating ramp (e.g., 10 °C/min).

o Data Analysis:

o Enthalpy of Fusion (AHfus): The endothermic peak corresponding to melting is integrated.
The area of this peak is directly proportional to the heat absorbed, yielding the enthalpy of
fusion.
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o Heat Capacity (Cp): Cp is determined by measuring the displacement in the heat flow
baseline between the sample run and a baseline run with empty pans. A run with a
sapphire standard of known heat capacity is used for accurate quantification.

Enthalpy of Vaporization

The enthalpy of vaporization (AHvap) can be determined by measuring the vapor pressure of
1,6-dihydrocarvone as a function of temperature and applying the Clausius-Clapeyron
equation. Techniques like the concatenated gas saturation method are suitable for low-volatility
compounds like terpenoids.

Visualization of Experimental Workflow

The following diagram illustrates the relationship between the primary experimental techniques
and the thermochemical properties they determine.

» To cite this document: BenchChem. [Thermochemical properties of 1,6-Dihydrocarvone].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202640#thermochemical-properties-of-1-6-
dihydrocarvone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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